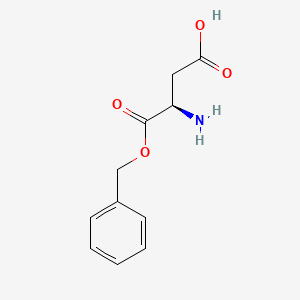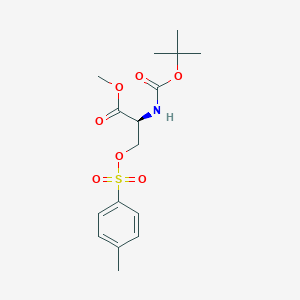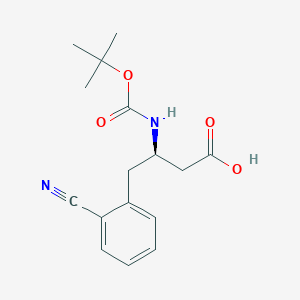![molecular formula C8H5F3N2S B1276733 5-(Trifluoromethyl)benzo[d]thiazol-2-amine CAS No. 60388-38-7](/img/structure/B1276733.png)
5-(Trifluoromethyl)benzo[d]thiazol-2-amine
Overview
Description
5-(Trifluoromethyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C8H5F3N2S and a molecular weight of 218.2 g/mol . It is a pale-yellow to yellow-brown solid that is primarily used in scientific research. The compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in various fields .
Mechanism of Action
Target of Action
A related compound, riluzole, has been found to interact with sodium voltage-gated channels and small-conductance calcium-activated potassium channels .
Mode of Action
It’s worth noting that riluzole, a related compound, acts as a use-dependent sodium voltage-gated channel blocker and an activator of small-conductance calcium-activated potassium channels .
Biochemical Pathways
The related compound riluzole’s interaction with sodium voltage-gated channels and small-conductance calcium-activated potassium channels suggests potential effects on neuronal excitability and neurotransmission .
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)benzo[d]thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, it has been shown to have antimicrobial, antifungal, and antitumor activities . These interactions are crucial for its function in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause a G2 cell cycle arrest, leading to cell death . This compound also affects the synthesis of neurotransmitters, such as acetylcholine, which is essential for the normal functioning of the nervous system .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks . This interaction results in a G2 cell cycle arrest and ultimately cell death. Additionally, it has been shown to inhibit or activate specific enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound is stable under room temperature and is stored in a refrigerator to maintain its stability . Over time, it has been observed to degrade, which can affect its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects, such as antimicrobial and antitumor activities . At higher doses, it can cause toxic or adverse effects, including cell death and organ damage . These threshold effects are crucial for determining the safe and effective dosage of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it has been shown to affect the metabolic flux and metabolite levels in cells . These interactions are important for understanding the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement within the cell . This compound’s localization and accumulation in specific tissues are essential for its biological activity.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It has been found to localize in specific compartments or organelles within the cell . This localization is directed by targeting signals or post-translational modifications, which are crucial for its function in biochemical processes.
Preparation Methods
The synthesis of 5-(Trifluoromethyl)benzo[d]thiazol-2-amine typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be converted to the desired compound . Another method involves the electrosynthesis of benzothiazole derivatives via C–H thiolation, where phenylthiourea anions undergo bromination followed by a cascade of intramolecular cyclizations . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
5-(Trifluoromethyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other substituents.
Common reagents used in these reactions include bromine, sodium bromide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Trifluoromethyl)benzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-(Trifluoromethyl)benzo[d]thiazol-2-amine can be compared with other similar compounds, such as:
2-Amino-5-trifluoromethylbenzothiazole: A closely related compound with similar chemical properties and applications.
6-(Trifluoromethoxy)benzo[d]thiazol-2-amine:
Benzothiazole derivatives: A broad class of compounds with diverse biological activities and industrial applications.
The uniqueness of this compound lies in its specific trifluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKYDZKUBJMEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427000 | |
| Record name | 5-(Trifluoromethyl)-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60388-38-7 | |
| Record name | 5-(Trifluoromethyl)-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-1,3-benzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)











![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)

